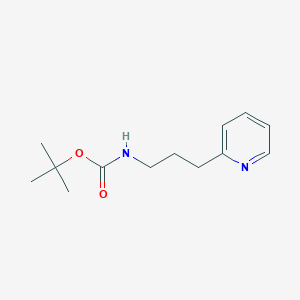
N-Boc-3-(2-pyridyl)-1-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-(2-pyridyl)-1-propylamine: is a chemical compound that belongs to the class of Boc-protected amines. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its pyridyl group, which can participate in various chemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-(2-pyridyl)-1-propylamine typically involves the protection of the amine group with a Boc group. One common method is the reaction of 3-(2-pyridyl)-1-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
3-(2-pyridyl)-1-propylamine+Boc2O→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-3-(2-pyridyl)-1-propylamine can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-(2-pyridyl)-1-propylamine.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-3-(2-pyridyl)-1-propylamine is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its pyridyl group can interact with biological targets, making it a valuable building block in medicinal chemistry.
Medicine: In medicinal chemistry, this compound is used to develop drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the design of metalloprotein inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of N-Boc-3-(2-pyridyl)-1-propylamine depends on its specific application. In general, the Boc group protects the amine from unwanted reactions, allowing for selective deprotection and further functionalization. The pyridyl group can participate in coordination chemistry, forming stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Boc-3-(2-pyridyl)-L-alanine: An alanine derivative with similar Boc protection.
N-Boc-3-(2-pyridyl)-L-alanine methyl ester: A methyl ester derivative with similar properties.
N-Boc-3-(2-pyridyl)-L-alanine ethyl ester: An ethyl ester derivative with similar properties.
Uniqueness: N-Boc-3-(2-pyridyl)-1-propylamine is unique due to its propylamine backbone, which provides different steric and electronic properties compared to alanine derivatives. This uniqueness allows for distinct reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
tert-butyl N-(3-pyridin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OEPCLFYKVNWTFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


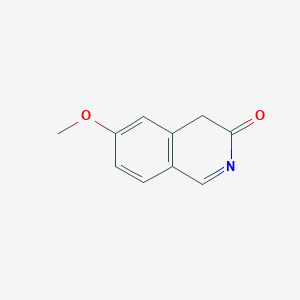
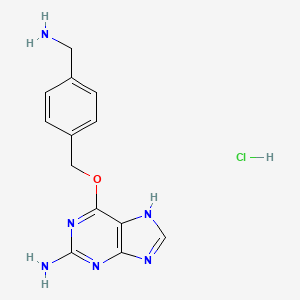
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
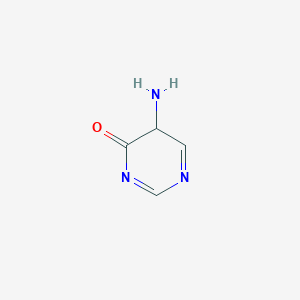
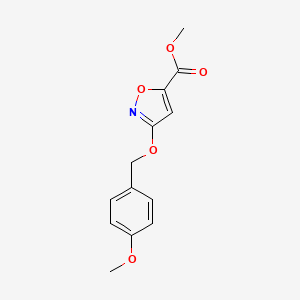
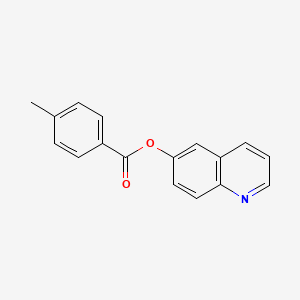
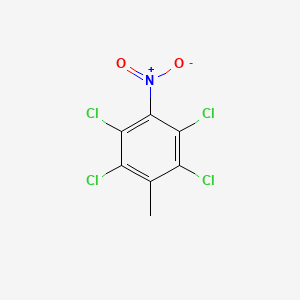

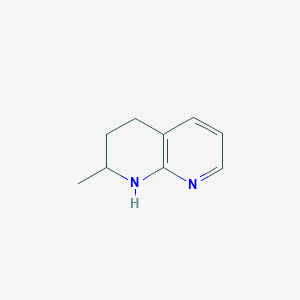
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
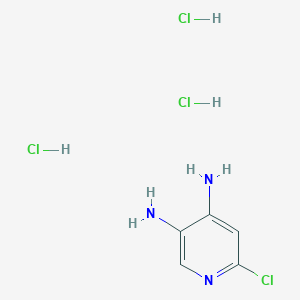
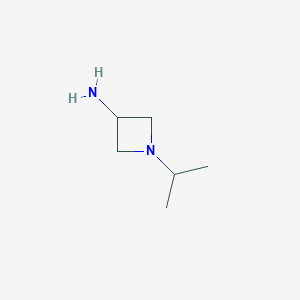
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
